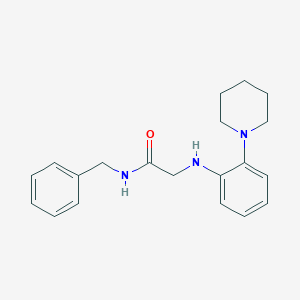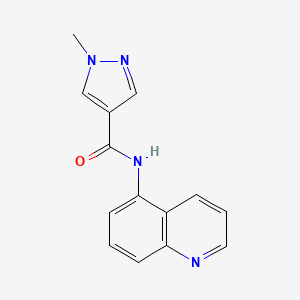![molecular formula C13H9FN2O5S B7477155 [2-(4-Fluoroanilino)-2-oxoethyl] 5-nitrothiophene-2-carboxylate](/img/structure/B7477155.png)
[2-(4-Fluoroanilino)-2-oxoethyl] 5-nitrothiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(4-Fluoroanilino)-2-oxoethyl] 5-nitrothiophene-2-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a multi-step process and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions in research.
Mecanismo De Acción
The mechanism of action of [2-(4-Fluoroanilino)-2-oxoethyl] 5-nitrothiophene-2-carboxylate is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. Additionally, [2-(4-Fluoroanilino)-2-oxoethyl] 5-nitrothiophene-2-carboxylate has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
[2-(4-Fluoroanilino)-2-oxoethyl] 5-nitrothiophene-2-carboxylate has been shown to have anti-inflammatory effects in various in vitro and in vivo models. The compound has been shown to inhibit the production of pro-inflammatory cytokines and to reduce the expression of cyclooxygenase-2. Additionally, [2-(4-Fluoroanilino)-2-oxoethyl] 5-nitrothiophene-2-carboxylate has been shown to have antioxidant properties and to protect against oxidative stress-induced cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using [2-(4-Fluoroanilino)-2-oxoethyl] 5-nitrothiophene-2-carboxylate in lab experiments include its anti-inflammatory and antioxidant properties, as well as its potential use as a fluorescent probe for the detection of reactive oxygen species. However, the limitations of using this compound in lab experiments include its complex synthesis process and the potential for toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on [2-(4-Fluoroanilino)-2-oxoethyl] 5-nitrothiophene-2-carboxylate. One potential direction is the further study of the compound's anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, [2-(4-Fluoroanilino)-2-oxoethyl] 5-nitrothiophene-2-carboxylate could be further studied for its antioxidant properties and its potential use in the prevention of oxidative stress-induced cell damage. Finally, future research could focus on the development of new synthetic methods for [2-(4-Fluoroanilino)-2-oxoethyl] 5-nitrothiophene-2-carboxylate that are more efficient and cost-effective.
Métodos De Síntesis
The synthesis of [2-(4-Fluoroanilino)-2-oxoethyl] 5-nitrothiophene-2-carboxylate involves a multi-step process that requires the use of various reagents and solvents. The first step involves the reaction of 5-nitrothiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-(4-fluoroanilino)-2-oxoethanol in the presence of a base to yield the desired product. The synthesis of [2-(4-Fluoroanilino)-2-oxoethyl] 5-nitrothiophene-2-carboxylate is a complex process that requires careful attention to detail and proper handling of the reagents and solvents involved.
Aplicaciones Científicas De Investigación
[2-(4-Fluoroanilino)-2-oxoethyl] 5-nitrothiophene-2-carboxylate has been studied extensively for its potential applications in various fields of scientific research. This compound has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, [2-(4-Fluoroanilino)-2-oxoethyl] 5-nitrothiophene-2-carboxylate has been studied for its potential use as a fluorescent probe for the detection of reactive oxygen species in biological systems.
Propiedades
IUPAC Name |
[2-(4-fluoroanilino)-2-oxoethyl] 5-nitrothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O5S/c14-8-1-3-9(4-2-8)15-11(17)7-21-13(18)10-5-6-12(22-10)16(19)20/h1-6H,7H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDYJLLFOUJHOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)COC(=O)C2=CC=C(S2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Fluoroanilino)-2-oxoethyl] 5-nitrothiophene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2-Bromoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477079.png)
![[1-(3-Chlorophenyl)-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7477090.png)

![N-cyclopropyl-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B7477100.png)
![[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7477101.png)
![1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(benzhydrylamino)ethanone](/img/structure/B7477108.png)
![Ethyl 4-[4-[(4-methylsulfonylphenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477129.png)
![Methyl 4-[[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]carbamoyl]benzoate](/img/structure/B7477130.png)
![2-[[4-(3-chloro-4-methoxyphenyl)-5-(5-chloro-2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-ethylacetamide](/img/structure/B7477136.png)

![2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-(propan-2-ylcarbamoyl)acetamide](/img/structure/B7477148.png)
![5-[(4-Chlorophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole](/img/structure/B7477167.png)
![7-Methyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7477170.png)
